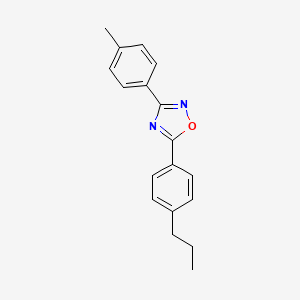

3-(4-甲基苯基)-5-(4-丙基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the use of primary amidoximes and acylating agents as the initial reactants. Methods such as dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, and C-H activation of the oxadiazole ring are common approaches to obtain the oxadiazole scaffold. These methods highlight the versatility and ease of synthesizing 1,2,4-oxadiazole derivatives, providing a pathway for creating a wide variety of compounds with potential applications in metal-ion sensing due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) (Sharma et al., 2022).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by the presence of one oxygen and two nitrogen atoms within a five-membered ring. This configuration facilitates the formation of hydrogen bond interactions with biomacromolecules, significantly increasing their pharmacological activity. The structure-activity relationship of these compounds is crucial for understanding their interaction with biological targets, which is essential for the development of therapeutically active agents (Wang et al., 2022).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo a variety of chemical reactions, including ring-opening reactions that have garnered significant attention. These reactions produce new analogues containing aliphatic nitrogen atoms and lead to other ring systems. The reactivity of the 1,2,4-oxadiazole core, including its ability to serve as a bioisostere for carboxylic acids, carboxamides, and esters, underpins its utility in medicinal chemistry and its inclusion in numerous compounds with reported pharmacological activity (Rana et al., 2020).

Physical Properties Analysis

1,2,4-Oxadiazoles exhibit a range of physical properties, including high melting points and significant thermal stability, which make them suitable for applications in material science and organic electronics. Their photoluminescent properties, particularly the high quantum yield of certain derivatives, make them attractive for use in chemosensors and fluorescent frameworks, leveraging the structural versatility of the oxadiazole ring to enhance these properties (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles, such as their reactivity towards various chemical transformations, are pivotal for their utility in synthesizing complex molecules. The oxadiazole ring's presence in biologically active molecules underscores its significance as a structural subunit in medicinal chemistry. This versatility facilitates the development of compounds with a broad range of bioactivities, contributing to the search for new therapeutic agents (Rana et al., 2020).

科学研究应用

腐蚀抑制

1,3,4-恶二唑衍生物(包括与“3-(4-甲基苯基)-5-(4-丙基苯基)-1,2,4-恶二唑”结构相关的化合物)的一个重要应用是腐蚀抑制。例如,研究表明,这些衍生物可以作为酸性环境中低碳钢的有效腐蚀抑制剂。它们的有效性归因于在金属表面形成一层保护层,这得到了包括重量分析、电化学和 SEM 分析在内的各种研究的支持。这些抑制剂表现出混合型行为,其吸附特性由朗缪尔吸附等温线很好地描述,表明在钢表面上物理和化学吸附机制的结合 (Ammal、Prajila 和约瑟夫,2018 年)。

液晶和发光

恶二唑衍生物也已在液晶和发光材料的开发中找到应用。某些衍生物表现出中间相行为,显示出在液晶显示器和其他光电设备中使用的潜力。它们形成稳定的液晶相(包括向列相和层析相)的能力突出了它们在材料科学中的多功能性。此外,这些化合物的发光特性以强荧光发射为特征,使其适用于发光二极管 (LED) 和有机发光二极管 (OLED) 中的组件,从而提高器件效率和亮度 (Subrao 等人,2015 年)。

材料合成和表征

对 1,3,4-恶二唑衍生物的合成和表征的研究,包括了解它们的结构、光学和电化学性质的努力,进一步促进了它们的应用多样性。这些研究提供了有关引入不同取代基如何影响电子结构以及因此影响化合物在各种用途中的功能的见解,包括在电子材料和器件中 (张等人,2007 年)。

抗菌性能

除了它们的物理应用外,某些 1,3,4-恶二唑衍生物还表现出有价值的抗菌性能。这些化合物已被探索用于对抗细菌和真菌感染的潜力,其中一些化合物对各种菌株显示出显着的疗效。这表明它们在开发新的抗菌剂中的潜在用途,有助于对抗耐药病原体 (Jafari 等人,2017 年)。

属性

IUPAC Name |

3-(4-methylphenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-4-14-7-11-16(12-8-14)18-19-17(20-21-18)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNVVWQHPDBJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)